molecular formula C28H27N3O3 B4588721 1-(diphenylmethyl)-4-{[5-(2-methoxyphenyl)-3-isoxazolyl]carbonyl}piperazine

1-(diphenylmethyl)-4-{[5-(2-methoxyphenyl)-3-isoxazolyl]carbonyl}piperazine

Cat. No.: B4588721
M. Wt: 453.5 g/mol
InChI Key: YVVBLCDJOKMNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(diphenylmethyl)-4-{[5-(2-methoxyphenyl)-3-isoxazolyl]carbonyl}piperazine is a useful research compound. Its molecular formula is C28H27N3O3 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.20524173 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of related compounds, which may share structural similarities or synthesis pathways with 1-(diphenylmethyl)-4-{[5-(2-methoxyphenyl)-3-isoxazolyl]carbonyl}piperazine, has been a subject of research. For instance, compounds synthesized from reactions involving primary amines and ester ethoxycarbonylhydrazones demonstrate the chemical versatility and potential applications in creating novel molecules with antimicrobial activities (Bektaş et al., 2010). Further, the conformational studies of biologically active molecules, including those with piperazine and diphenylmethoxy components, reveal the influence of spacer conformation on biological activity, highlighting the importance of structural analysis in drug design (Karolak‐Wojciechowska et al., 2003).

Biological Activities and Therapeutic Potential

The exploration of piperazine derivatives, including those structurally related to this compound, extends to their potential therapeutic applications. Research into novel piperazine derivatives has identified compounds with significant antimicrobial and antioxidant activities, suggesting the potential for these molecules to contribute to the development of new therapeutic agents (Mallesha & Mohana, 2011). Moreover, the design and synthesis of diphenylpiperazine 1,2,3-triazole derivatives have demonstrated antibacterial, antifungal, and cytotoxic activities in vitro, underscoring the compound's potential in addressing a variety of medical challenges (Gan et al., 2018).

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[5-(2-methoxyphenyl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3/c1-33-25-15-9-8-14-23(25)26-20-24(29-34-26)28(32)31-18-16-30(17-19-31)27(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,20,27H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVBLCDJOKMNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NO2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(diphenylmethyl)-4-{[5-(2-methoxyphenyl)-3-isoxazolyl]carbonyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-(diphenylmethyl)-4-{[5-(2-methoxyphenyl)-3-isoxazolyl]carbonyl}piperazine
Reactant of Route 3
Reactant of Route 3
1-(diphenylmethyl)-4-{[5-(2-methoxyphenyl)-3-isoxazolyl]carbonyl}piperazine
Reactant of Route 4
Reactant of Route 4
1-(diphenylmethyl)-4-{[5-(2-methoxyphenyl)-3-isoxazolyl]carbonyl}piperazine
Reactant of Route 5
Reactant of Route 5
1-(diphenylmethyl)-4-{[5-(2-methoxyphenyl)-3-isoxazolyl]carbonyl}piperazine
Reactant of Route 6
Reactant of Route 6
1-(diphenylmethyl)-4-{[5-(2-methoxyphenyl)-3-isoxazolyl]carbonyl}piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.